Stereochemical Purity vs Racemic Mixture
The target compound's differentiation is immediately quantifiable via its enantiomeric purity options. Vendors supply the racemic mixture (CAS 1822462-14-5, 95% purity) as well as the individual (S)- and (R)-enantiomers (CAS 1306728-59-5 and 1354970-42-5, respectively) with a purity of 97% . This contrasts with structurally similar, but less-defined alternatives like the unprotected amino acid '2-amino-3-(quinazolin-4-yl)propanoic acid', which is often offered only as a racemate or without a specified enantiomeric excess, introducing a critical variable into chiral synthesis [1].
| Evidence Dimension | Commercial Purity and Stereochemical Definition |
|---|---|
| Target Compound Data | Racemic: 95% purity; (S)-enantiomer: 97% purity; (R)-enantiomer: 95% purity. |
| Comparator Or Baseline | Unprotected analog '2-amino-3-(quinazolin-4-yl)propanoic acid' typically offered without specified enantiopurity, often as a racemate only. |
| Quantified Difference | Target offers a 2-7% higher guaranteed purity for enantiopure forms, and crucially, provides the option of a defined stereochemical starting point, whereas the comparator does not. |
| Conditions | Purity analysis by vendors (LCM, GC, NMR); procurement from Fluorochem, AKSci, Chembase. |
Why This Matters
For researchers synthesizing chiral drug candidates, the ability to procure a specific, high-purity enantiomer eliminates the need for costly and time-consuming chiral resolution, directly accelerating medicinal chemistry workflows.
- [1] Chembase. (2S)-2-amino-3-(quinazolin-4-yl)propanoic acid. Product Listing. https://www.chembase.cn/ View Source
